molecular formula C29H36BrO2P B1600062 Phosphonium, (10-carboxydecyl)triphenyl-, bromide CAS No. 7530-96-3

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

Cat. No. B1600062
CAS RN: 7530-96-3
M. Wt: 527.5 g/mol
InChI Key: WNFYJWNAWIJMEL-UHFFFAOYSA-N
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Patent
US05055613

Procedure details

A solution of 303 g (1.14 mol) of 11-bromoundecanoic acid and 303 g (1.16 mol) of triphenylphosphine in 3L of toluene was stirred and refluxed under N2 for three days, then cooled to 0°. The crystalline solid was broken up, filtered off, washed with toluene and with ether, and then dissolved in a minimum of CH2Cl2. This solution was diluted with stirring to 4 L with ether, the white crystalline powder was filtered off and dried at 40°/1 ml; 524 g (87%), mp 95-98° . Calculated for C29H36 BrO2P: C, 66.03; H, 6.88. Found: C,66.36; H, 6.95.
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:15]1([P:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[Br-:1].[C:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][P+:21]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([OH:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
303 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
303 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
3L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 4 L with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N2 for three days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with toluene and with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimum of CH2Cl2
ADDITION
Type
ADDITION
Details
This solution was diluted
FILTRATION
Type
FILTRATION
Details
the white crystalline powder was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40°/1 ml

Outcomes

Product
Name
Type
Smiles
[Br-].C(=O)(O)CCCCCCCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.